Potassium malonate

Description

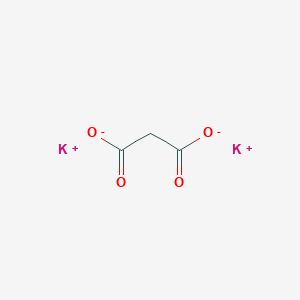

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDITHVDEPPNIL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335550 | |

| Record name | Dipotassium malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13095-67-5 | |

| Record name | Dipotassium malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Properties of Potassium Malonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of potassium salts of malonic acid, with a focus on dipotassium (B57713) malonate and potassium monoethyl malonate. These compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. This document outlines detailed experimental protocols, presents key physicochemical data in a structured format, and includes visualizations of synthetic and chemical processes.

Introduction to Malonic Acid and its Potassium Salts

Malonic acid (propanedioic acid) is a dicarboxylic acid with the formula CH₂(COOH)₂. Its two carboxylic acid groups can be deprotonated to form malonate salts. The pKa values for the successive deprotonations of malonic acid are approximately pKa₁ = 2.83 and pKa₂ = 5.69.[1][2] This allows for the formation of both monobasic and dibasic potassium salts.

-

Dipotassium Malonate (C₃H₂K₂O₄): The fully deprotonated salt, where both carboxylic acid protons are replaced by potassium ions.

-

Potassium Hydrogen Malonate (C₃H₃KO₄): The monobasic salt, which can exist in a crystalline structure containing both malonic acid molecules and malonate ions.[3]

-

Potassium Monoethyl Malonate (C₅H₇KO₄): An important derivative where one carboxylic acid group is esterified with ethanol (B145695) and the other is deprotonated with potassium. It is a key reagent in the malonic ester synthesis and other carbon-carbon bond-forming reactions.[4]

This guide will focus on the synthesis and properties of dithis compound and the widely used potassium monoethyl malonate.

Synthesis of Potassium Malonates

Synthesis of Dithis compound

The synthesis of dithis compound is a straightforward acid-base neutralization reaction. While specific detailed protocols are not abundant in the literature, the following general procedure is based on standard chemical principles for the formation of carboxylate salts.

Experimental Protocol: Neutralization of Malonic Acid

-

Dissolution: Dissolve a known mass of malonic acid in a minimal amount of distilled water in a reaction flask equipped with a magnetic stirrer.

-

Titration: Slowly add a standardized aqueous solution of potassium hydroxide (B78521) (2 molar equivalents) to the malonic acid solution while stirring continuously. The reaction is exothermic, and cooling in an ice bath may be necessary to control the temperature.

-

pH Monitoring: Monitor the pH of the reaction mixture. The endpoint is reached when a stable pH above 7 is achieved, indicating complete neutralization of both carboxylic acid groups.

-

Isolation: The resulting aqueous solution of dithis compound can be used directly, or the salt can be isolated by removing the water under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent if necessary.

Synthesis of Potassium Monoethyl Malonate

The synthesis of potassium monoethyl malonate is a well-documented procedure involving the selective saponification of diethyl malonate. This process is crucial as the formation of dithis compound is an undesired side reaction.[5]

Experimental Protocol: Selective Saponification of Diethyl Malonate [6][7]

-

Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge 100 g (0.625 mole) of diethyl malonate and 400 ml of absolute ethanol.

-

Base Addition: While stirring the diethyl malonate solution at room temperature, add a solution of 35 g (0.624 mole) of potassium hydroxide in 400 ml of absolute ethanol dropwise from the dropping funnel over a period of one hour.

-

Reaction: After the addition is complete, continue stirring the mixture overnight at room temperature.

-

Heating and Cooling: Heat the reaction mixture to reflux and then allow it to cool slowly to room temperature.

-

Isolation of Product: A precipitate of potassium monoethyl malonate will form. Collect the solid by vacuum filtration through a sintered glass funnel.

-

Purification and Yield Enhancement: Wash the collected solid with a small amount of ether and dry it under reduced pressure. To obtain an additional crop of the product, the filtrate can be concentrated to approximately 100-125 ml and cooled in an ice bath to induce further precipitation. The combined yield is typically in the range of 75-92%.[6]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for dithis compound and potassium monoethyl malonate.

Table 1: Physicochemical Properties of Dithis compound

| Property | Value |

| Molecular Formula | C₃H₂K₂O₄[1] |

| Molecular Weight | 180.24 g/mol [1] |

| Appearance | White solid |

| Boiling Point | 170.3 °C (decomposes)[1] |

| Solubility in Water | Soluble |

Table 2: Physicochemical Properties of Potassium Monoethyl Malonate

| Property | Value |

| Molecular Formula | C₅H₇KO₄[4] |

| Molecular Weight | 170.20 g/mol [4] |

| Appearance | White crystalline powder[4] |

| Melting Point | 194 °C (decomposes)[4] |

| Solubility in Water | Soluble[4] |

| Solubility in Organic Solvents | Slightly soluble in methanol[4] |

| Hygroscopicity | Hygroscopic[4] |

Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involved in the synthesis and formation of potassium malonates.

Caption: Stepwise deprotonation of malonic acid to form its potassium salts.

Caption: Workflow for the synthesis of potassium monoethyl malonate.

References

- 1. This compound | CAS#:13095-67-5 | Chemsrc [chemsrc.com]

- 2. Dipotassium malate | C4H4K2O5 | CID 164689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium hydrogen malonate: remarkable crystal and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]

- 6. Ethyl this compound synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Crystalline Architecture of Potassium Malonates: A Technical Guide

For Immediate Release

Executive Summary

Potassium malonates are salts of malonic acid that are of interest in various chemical and pharmaceutical contexts. Understanding their crystal structure is crucial for predicting their physical and chemical properties, and for their application in areas such as crystal engineering and drug formulation. This guide synthesizes available crystallographic data, details the experimental methodologies for their characterization, and provides visual representations of the analytical workflow and key structural features. A notable finding is the unusual crystal structure of potassium hydrogen malonate, which incorporates both malonic acid and malonate ions within its lattice.

Crystallographic Data

The following tables summarize the key crystallographic parameters for potassium hydrogen malonate and potassium tri-hydrogen di-malonate, derived from X-ray and neutron diffraction studies.

Table 1: Crystallographic Data for Potassium Hydrogen Malonate (KHC₃H₂O₄)

| Parameter | Value |

| Formula | KHC₃H₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.489(6) |

| b (Å) | 12.201(11) |

| c (Å) | 9.658(7) |

| α (°) | 90 |

| β (°) | 108.10(54) |

| γ (°) | 90 |

| Volume (ų) | 950.22 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.706 |

Table 2: Alternative Unit Cell for Potassium Hydrogen Malonate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cm (probable) |

| a (Å) | 9.52 |

| b (Å) | 11.61 |

| c (Å) | 4.79 |

| α (°) | 90 |

| β (°) | 92.6 |

| γ (°) | 90 |

| Z | 4 |

Table 3: Crystallographic Data for Potassium Tri-hydrogen Di-malonate (KH₃(C₃H₂O₄)₂)

| Parameter | Value |

| Formula | KH₃(C₃H₂O₄)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.489(6) |

| b (Å) | 12.201(11) |

| c (Å) | 9.658(7) |

| α (°) | 90 |

| β (°) | 108.10(54) |

| γ (°) | 90 |

| Volume (ų) | 950.22 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.706 |

Experimental Protocols

Synthesis and Crystallization of Potassium Hydrogen Malonate

Single crystals of potassium hydrogen malonate can be prepared by mixing aqueous solutions containing stoichiometric amounts of malonic acid and potassium hydroxide (B78521). The crystallization is typically achieved through the slow evaporation of the solvent at room temperature.

An alternative method for preparing dipotassium (B57713) malonate involves mixing aqueous solutions of potassium hydroxide and malonic acid in a 3:1 molar ratio (a 50% excess of KOH). The solvent is then evaporated by boiling until crystallization begins. Upon cooling to room temperature and vigorous stirring, a solid mass is formed.

X-ray Diffraction Data Collection and Structure Refinement

The crystal structure of potassium hydrogen malonate was determined using single-crystal X-ray diffraction. Zero-level precession photographs were taken with Molybdenum Kα radiation (λ = 0.7107 Å) along the three principal axes. The diffraction symmetry was determined to be 2/mC-/-, which is consistent with the space groups Cm, C2, or C2/m.

For potassium tri-hydrogen di-malonate, the structure was solved by direct methods using X-ray data and refined using neutron diffraction data. Neutron diffraction data were collected on a four-circle diffractometer. The final refinement was carried out using least-squares methods with anisotropic vibrational parameters.

Structural Analysis and Visualization

Crystal Structure of Potassium Hydrogen Malonate

A remarkable feature of the potassium hydrogen malonate crystal is the coexistence of both neutral malonic acid molecules and doubly ionized malonate ions in equal numbers within the same crystal lattice.[1] These two species are connected by strong hydrogen bonds in one direction and by potassium ions in the other directions.[1] This represents a rare observation of the simultaneous presence of a dicarboxylic acid and its corresponding dianion in a single crystal.[1]

Diagrams

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationships within the potassium hydrogen malonate structure.

References

A Technical Guide to the Solubility of Potassium Malonate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium malonate, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining precise solubility, and a clear workflow for this process.

Introduction to this compound

This compound, specifically dipotassium (B57713) malonate (CAS 13095-67-5), is the dipotassium salt of malonic acid with the chemical formula C₃H₂K₂O₄. As an alkali metal salt of a dicarboxylic acid, its solubility characteristics are of interest in various synthetic and formulation contexts. Understanding its behavior in different solvents is crucial for its application in areas such as organic synthesis, materials science, and pharmaceutical formulation.

Solubility of this compound: A Qualitative Summary

Information regarding the solubility of this compound esters, such as potassium methyl malonate and potassium ethyl malonate, is also primarily qualitative.

The following table summarizes the available qualitative solubility information for this compound and its related esters.

| Compound Name | CAS Number | Solvent | Solubility Description |

| Dithis compound | 13095-67-5 | Water | Expected to be highly soluble. |

| Organic Solvents | Expected to have low solubility in nonpolar organic solvents. | ||

| Potassium Methyl Malonate | 38330-80-2 | Methanol | Soluble. |

| Potassium Ethyl Malonate | 6148-64-7 | Water | Soluble. |

| Methanol | Slightly Soluble. |

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, the following experimental protocol, adapted from standard laboratory methods for salt solubility determination, is recommended.[2][3][4][5][6]

Objective

To determine the solubility of this compound in a given solvent at various temperatures and construct a solubility curve.

Materials and Equipment

-

Dithis compound (analytical grade)

-

Selected solvent (e.g., deionized water, ethanol, methanol)

-

Analytical balance (± 0.001 g)

-

Vials with caps (B75204) or test tubes

-

Heating and stirring plate

-

Magnetic stir bars

-

Digital thermometer or temperature probe (± 0.1 °C)

-

Pipettes or burettes for accurate solvent dispensing

-

Drying oven

Gravimetric Method (Isothermal)

This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

-

Sample Preparation : Accurately weigh a sample of dithis compound (e.g., 1-5 g) and transfer it to a vial.

-

Solvent Addition : Add a precise volume or mass of the chosen solvent to the vial.

-

Equilibration : Place the vial in a temperature-controlled water bath or on a stirring hotplate set to the desired temperature. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation : Allow the undissolved solid to settle.

-

Sample Extraction : Carefully extract a known mass or volume of the clear, supernatant liquid.

-

Solvent Evaporation : Place the extracted sample in a pre-weighed container and heat it in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt.

-

Mass Determination : Once the solvent is completely evaporated, cool the container in a desiccator and weigh it. The mass of the remaining solid is the amount of dissolved this compound.

-

Calculation : Express the solubility as grams of solute per 100 g of solvent or moles of solute per liter of solution.

Polythermal Method (Dynamic)

This method involves determining the temperature at which a solution of known concentration becomes saturated.

-

Preparation of Solutions : Prepare a series of solutions with known concentrations of dithis compound in the chosen solvent in separate vials.

-

Heating : Heat each vial while stirring until all the solid dithis compound has dissolved.

-

Cooling and Observation : Slowly cool the solution while continuing to stir. Carefully observe the temperature at which the first crystals of dithis compound appear. This is the saturation temperature for that specific concentration.

-

Data Collection : Repeat this process for each of the prepared solutions.

-

Solubility Curve Construction : Plot the concentration of each solution against its saturation temperature to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the polythermal method.

Caption: Experimental workflow for determining solubility via the polythermal method.

References

- 1. Solubility Rules [dept.harpercollege.edu]

- 2. DipotassiumMalonate | 13095-67-5 [amp.chemicalbook.com]

- 3. Propanedioic acid, potassium salt (1:2) | C3H2K2O4 | CID 13581995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study on the Influence of Saturated Aliphatic Dicarboxylic Acids on the Solubility of Their Norfloxacin Salts [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of potassium malonate, a compound of significant interest in various scientific and pharmaceutical applications. This document consolidates critical data, outlines experimental methodologies, and presents key biochemical interactions to serve as a foundational resource for professionals in research and development.

Introduction

This compound refers to the potassium salts of malonic acid, a dicarboxylic acid with the formula CH₂(COOH)₂. Depending on the degree of neutralization, it can exist as dipotassium (B57713) malonate (C₃H₂K₂O₄) or monothis compound, also known as potassium hydrogen malonate (C₃H₃KO₄). These salts are notable for their roles in organic synthesis and as biochemical tools, particularly as a classical competitive inhibitor of succinate (B1194679) dehydrogenase.

Physical Properties

The physical characteristics of this compound and its related acidic form are crucial for their handling, formulation, and application in experimental settings.

Table 1: Physical Properties of Malonic Acid and its Potassium Salts

| Property | Malonic Acid | Potassium Hydrogen Malonate | Dithis compound |

| Molecular Formula | C₃H₄O₄ | C₃H₃KO₄ | C₃H₂K₂O₄[1] |

| Molecular Weight | 104.06 g/mol [2] | ~142.16 g/mol | 180.24 g/mol [1] |

| Appearance | White crystalline solid[3] | White crystalline solid | White solid |

| Melting Point | 135-137 °C (decomposes)[2] | Data not readily available | Data not readily available (may decompose) |

| Boiling Point | Decomposes[2] | Not applicable | 170.3 °C (likely decomposition)[1][4] |

| Solubility | Soluble in water (763 g/L), alcohol, and ether[2][5] | Soluble in water[6] | Soluble in water[7] |

| Density | 1.619 g/cm³[2] | 1.81 g/mL[6] | Data not readily available |

Chemical Properties

The chemical behavior of this compound is largely defined by the malonate dianion. This section details its acidity, key reactions, and biochemical interactions.

Acidity

Malonic acid is a diprotic acid, meaning it can donate two protons. The pKa values for these dissociations are critical for understanding the pH-dependent behavior of malonate in solution.

These values indicate that malonic acid is a stronger acid than acetic acid (pKa ≈ 4.75).[3]

Caption: Dissociation of Malonic Acid to form Potassium Malonates.

Synthesis and Reactivity

Potassium malonates are valuable reagents in organic synthesis. For instance, potassium monoalkyl malonates are used in decarboxylative cross-coupling reactions to form new carbon-carbon bonds.[7] They are also key intermediates in the classic malonic ester synthesis for producing a variety of carboxylic acids.[7]

Biochemical Inhibition of Succinate Dehydrogenase

Malonate is a well-characterized competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[7] Due to its structural similarity to the enzyme's natural substrate, succinate, malonate binds to the active site but does not undergo a reaction, thereby blocking the conversion of succinate to fumarate.[8][9] This inhibition disrupts the Krebs cycle and cellular respiration.[10] This property makes this compound an invaluable tool for studying mitochondrial function and dysfunction in various disease models, such as ischemia-reperfusion injury.[7][11][12]

Caption: Competitive Inhibition of Succinate Dehydrogenase by Malonate.

Experimental Protocols

This section provides generalized methodologies for determining key properties of this compound.

Determination of pKa Values by Titration

Objective: To determine the acid dissociation constants (pKa) of malonic acid.

Methodology:

-

Preparation of Malonic Acid Solution: Accurately weigh a sample of malonic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: Calibrate a pH meter and place the electrode in the malonic acid solution. Use a burette filled with a standardized solution of a strong base (e.g., 0.1 M KOH).

-

Titration: Slowly add the KOH solution in small increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of KOH added. The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point.

Caption: Workflow for pKa Determination by Titration.

Measurement of Solubility

Objective: To determine the solubility of dithis compound in water at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of dithis compound to a known volume of deionized water (e.g., 100 mL) in a beaker. Stir the mixture at a constant temperature for an extended period to ensure equilibrium is reached and a saturated solution is formed.[13]

-

Separation of Undissolved Solid: Allow the undissolved solid to settle. Carefully decant or filter a known volume of the supernatant into a pre-weighed container.

-

Evaporation of Solvent: Heat the container gently to evaporate the water completely, leaving behind the dissolved dithis compound.[13]

-

Calculation of Solubility: Weigh the container with the dry residue. The difference in weight gives the mass of the dissolved salt. Calculate the solubility in grams per 100 mL of water.

Caption: Workflow for Solubility Measurement.

Conclusion

This compound, in its various forms, is a compound with well-defined physical and chemical properties that make it a versatile tool in both synthetic chemistry and biochemical research. Its role as a competitive inhibitor of succinate dehydrogenase is particularly significant for studies related to cellular metabolism and disease. This guide provides essential data and methodologies to support the effective application of this compound in a research and development setting.

References

- 1. This compound | CAS#:13095-67-5 | Chemsrc [chemsrc.com]

- 2. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]

- 3. Malonic acid | 141-82-2 [chemicalbook.com]

- 4. DipotassiumMalonate | 13095-67-5 [amp.chemicalbook.com]

- 5. Malonic acid - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. This compound | High-Purity Reagent | RUO [benchchem.com]

- 8. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. atamankimya.com [atamankimya.com]

- 11. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. embibe.com [embibe.com]

A Technical Guide to Potassium Malonate and Its Derivatives for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of potassium malonate and its key derivatives, with a focus on their chemical properties, synthesis, and applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical Data

This compound and its common ester derivatives are important reagents in organic synthesis. Their fundamental properties are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (Dithis compound) | 13095-67-5 | C₃H₂K₂O₄ | 180.24 |

| Ethyl this compound | 6148-64-7 | C₅H₇KO₄ | 170.20 |

| Methyl this compound | 38330-80-2 | CH₃OCOCH₂COOK | 156.18 |

Synthesis and Experimental Protocols

The potassium salts of malonic acid and its monoesters are typically prepared by the selective saponification of the corresponding diethyl or dimethyl malonate. The following protocols outline the synthesis of these key compounds.

Synthesis of Ethyl this compound

Ethyl this compound is synthesized by the controlled reaction of diethyl malonate with potassium hydroxide (B78521).[1]

Experimental Protocol:

-

Reaction Setup: A solution of diethyl malonate (0.625 mol) in anhydrous ethanol (B145695) (400 ml) is placed in a 2-liter round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: A solution of potassium hydroxide (0.624 mol) in anhydrous ethanol (400 ml) is added dropwise to the diethyl malonate solution at room temperature with continuous stirring.

-

Reaction: The reaction mixture is stirred overnight, during which a white precipitate of ethyl this compound will form.[2]

-

Workup: The mixture is then heated to reflux and subsequently cooled to room temperature.

-

Isolation: The product is isolated by vacuum filtration and dried.[3]

Synthesis of Ethyl this compound.

Applications in Drug Development and Organic Synthesis

Potassium malonates are versatile reagents with significant applications in the pharmaceutical and chemical industries.

Inhibition of Succinate (B1194679) Dehydrogenase

Malonate and its derivatives are well-known competitive inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4][5] This inhibition is a key area of interest for drug development, particularly in metabolic disorders and cancer.[6] By blocking the oxidation of succinate to fumarate, malonates can modulate cellular metabolism and reduce the production of reactive oxygen species (ROS) associated with ischemia-reperfusion injury.[7][8][9]

Competitive Inhibition of Succinate Dehydrogenase by Malonate.

Intermediate in Organic Synthesis

Ethyl this compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[10] It is a precursor for the production of (trimethylsilyl)ethyl malonate, which is used to prepare beta-ketoesters.[3] Furthermore, it is employed in the synthesis of ethyl tert-butyl malonate, a key building block in the creation of various pharmaceutical agents.[6]

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[11] While diethyl malonate is often cited as the active methylene (B1212753) compound, its potassium salt can be used to facilitate the reaction.[12] This reaction is instrumental in the synthesis of unsaturated carbonyl compounds and is a key step in the production of various pharmaceuticals.

General Experimental Protocol for Knoevenagel Condensation:

-

Reaction Setup: An aldehyde or ketone and an active methylene compound (e.g., diethyl malonate) are dissolved in a suitable solvent, such as ethanol or dimethyl sulfoxide.[13]

-

Catalyst: A basic catalyst, such as piperidine (B6355638) or a potassium salt, is added to the mixture.

-

Reaction: The reaction is typically stirred at room temperature or with gentle heating.

-

Workup: The product is isolated by extraction and purified by crystallization or chromatography.

Workflow of the Knoevenagel Condensation Reaction.

References

- 1. DE19817101A1 - Process for the preparation of potassium monoethyl malonate - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl this compound | 6148-64-7 [chemicalbook.com]

- 4. This compound | High-Purity Reagent | RUO [benchchem.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Cas 6148-64-7,Ethyl this compound | lookchem [lookchem.com]

- 7. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-Term Protective Effects of Succinate Dehydrogenase Inhibition during Reperfusion with Malonate on Post-Infarction Left Ventricular Scar and Remodeling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury [repository.cam.ac.uk]

- 10. CAS 6148-64-7: Potassium ethyl malonate | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

A Technical Guide to the Hygroscopic Nature of Potassium Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium malonate (dithis compound) is a potassium salt of malonic acid with potential applications in various scientific and industrial fields. A critical physical property influencing its handling, storage, and application is its interaction with atmospheric moisture, or its hygroscopicity. This technical guide provides a comprehensive overview of the current understanding of the hygroscopic nature of this compound. Due to the limited direct quantitative data available for dipotassium (B57713) malonate, this guide also draws upon data from its sodium analogue, disodium (B8443419) malonate, and related malonate compounds to provide a broader perspective. The document details established experimental protocols for characterizing hygroscopicity and presents the available data in a structured format to aid researchers and professionals in drug development and other scientific disciplines.

Introduction

The hygroscopic nature of a chemical compound, its ability to attract and hold water molecules from the surrounding environment, is a crucial parameter in material science, pharmaceutical development, and chemical manufacturing. For this compound (C₃H₂K₂O₄), understanding its behavior in the presence of atmospheric moisture is essential for determining appropriate storage conditions, formulation strategies, and predicting its stability.

This guide synthesizes the available information on the hygroscopic properties of this compound and provides detailed methodologies for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of dithis compound is presented in Table 1.

Table 1: Physicochemical Properties of Dithis compound

| Property | Value | Reference |

| Molecular Formula | C₃H₂K₂O₄ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| CAS Number | 13095-67-5 | [1] |

| Appearance | White crystalline solid (presumed) | |

| Hygroscopic Nature | Observed to be "somewhat deliquescent" |

Hygroscopic Nature of Malonate Salts

Dithis compound

An early study involving the synthesis of potassium salts of malonic acid noted that dithis compound appeared to be "somewhat deliquescent". Deliquescence is a process where a substance absorbs enough moisture from the atmosphere to dissolve and form a liquid solution. This qualitative observation suggests that dithis compound has a significant affinity for water vapor.

Analogous Compounds: Disodium Malonate

In the absence of direct data for the potassium salt, the hygroscopic behavior of disodium malonate can serve as a useful reference. A study investigating the hygroscopic properties of atmospherically relevant carboxylic salts reported a hygroscopic growth factor (GF) for disodium malonate. The growth factor is a measure of the increase in a particle's diameter due to water uptake at a specific relative humidity (RH).

Table 2: Hygroscopic Growth Factor of Disodium Malonate

| Compound | Relative Humidity (RH) | Growth Factor (GF) |

| Disodium Malonate | 90% | 1.78 |

This high growth factor indicates that disodium malonate is significantly hygroscopic. It is reasonable to infer that dithis compound would exhibit a similar, if not more pronounced, hygroscopic nature due to the generally higher hygroscopicity of potassium salts compared to their sodium counterparts.

Other Related Compounds

Observations of derivatives such as potassium ethyl malonate and potassium methyl malonate also indicate a tendency towards hygroscopicity, further supporting the likelihood of the parent compound's affinity for atmospheric moisture.

Experimental Protocols for Determining Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound, several established experimental protocols can be employed. The choice of method depends on the specific information required, such as the deliquescence point, moisture sorption-desorption isotherms, or hygroscopic growth factor.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[2] This method provides detailed information on the amount of water sorbed and the rate of sorption, allowing for the generation of moisture sorption-desorption isotherms.[3][4]

Experimental Workflow for DVS Analysis:

References

Stability of Potassium Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of potassium malonate under various conditions, including thermal stress, humidity, and different pH environments. Understanding these stability characteristics is crucial for its application in research, chemical synthesis, and pharmaceutical development, ensuring its quality, efficacy, and safety.

Thermal Stability

For sodium malonate monohydrate, the decomposition process is as follows:

-

Dehydration: The initial weight loss corresponds to the loss of water of hydration.

-

Decomposition: The anhydrous salt then decomposes at higher temperatures. In an inert atmosphere, the final residue is typically the metal carbonate.

It is anticipated that this compound would follow a similar decomposition pattern.

Table 1: Anticipated Thermal Decomposition Profile of this compound

| Decomposition Stage | Anticipated Temperature Range (°C) | Anticipated Mass Loss (%) | Probable Solid Product | Probable Gaseous Product(s) |

| Dehydration (if hydrate) | 100 - 200 | Dependent on hydration state | Anhydrous this compound | Water (H₂O) |

| Anhydrous Decomposition | > 250 | ~35% (calculated for K₂C₃H₂O₄ → K₂CO₃) | Potassium Carbonate (K₂CO₃) | Carbon Dioxide (CO₂), Acetic Acid (CH₃COOH) fragments |

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of this compound using TGA.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: Use a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the percentage of mass loss at different stages are determined from the resulting TGA curve.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and seal it. A pinhole may be made in the lid to allow for the escape of volatiles.

-

Reference: An empty sealed aluminum pan.

-

Atmosphere: A dynamic inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to events such as dehydration and decomposition.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This is a critical parameter for solid dosage form development as it can affect powder flow, compaction, and chemical stability. While specific Dynamic Vapor Sorption (DVS) data for this compound is not available, related compounds like ethyl this compound are known to be hygroscopic.

Table 2: Hygroscopicity Classification (European Pharmacopoeia)

| Classification | Weight % of Water Sorbed after 24 hours of exposure to 80%RH at 25°C |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying relative humidity (RH) at a constant temperature.

-

Instrument: A dynamic vapor sorption analyzer.

-

Sample Preparation: Place a known mass of this compound (typically 5-15 mg) onto the sample pan of the DVS instrument.

-

Experimental Conditions:

-

Temperature: 25°C (or other relevant temperature).

-

RH Profile: A typical experiment involves a pre-drying step at 0% RH, followed by a stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH) and a subsequent stepwise decrease back to 0% RH.

-

-

Equilibrium Criterion: At each RH step, the sample is allowed to equilibrate until the rate of mass change over time ( dm/dt ) is below a certain threshold (e.g., 0.002%/min).

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. The hygroscopicity classification can be determined from the water uptake at 80% RH.

pH Stability

The stability of this compound in aqueous solutions is highly dependent on the pH. Malonic acid and its salts can undergo decarboxylation, particularly when heated. The rate of this degradation reaction is influenced by the pH of the solution.

Studies on the decarboxylation of the malonate system have shown that the rate of decomposition follows the order: malonic acid > monovalent malonate anion > divalent malonate anion. This indicates that this compound is more stable in neutral to basic solutions compared to acidic solutions.

Table 3: pH-Dependent Stability Profile of Malonate in Aqueous Solution

| pH Range | Predominant Species | Relative Stability | Primary Degradation Reaction |

| < 2.8 | Malonic Acid (H₂A) | Low | Decarboxylation |

| 2.8 - 5.7 | Monovalent Malonate (HA⁻) | Moderate | Decarboxylation |

| > 5.7 | Divalent Malonate (A²⁻) | High | Decarboxylation (slower rate) |

Experimental Protocol: pH Stability Study

This protocol describes a general method for assessing the pH stability of this compound.

-

Materials: this compound, buffer solutions (e.g., phosphate, citrate) covering a range of pH values (e.g., pH 2, 4, 7, 9), and a stability-indicating HPLC method.

-

Sample Preparation: Prepare solutions of this compound of a known concentration in the different buffer solutions.

-

Storage Conditions: Store the solutions at a specified temperature (e.g., 40°C or 60°C) to accelerate degradation.

-

Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining and to detect the formation of any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

Degradation Pathways

This compound can degrade through several pathways depending on the stress conditions applied.

-

Thermal Degradation: The primary thermal degradation pathway for malonic acid and its salts is decarboxylation to form acetic acid and carbon dioxide.

-

Hydrolytic Degradation: In aqueous solutions, the stability is pH-dependent, with decarboxylation being the main degradation route, accelerated under acidic conditions.

-

Oxidative Degradation: In the presence of oxidizing agents, malonate can undergo oxidative decomposition to form products such as carbon dioxide, oxalate, glyoxylate, and formate.

A Comprehensive Technical Guide to the Safety Data for Potassium Malonate and Its Derivatives

This technical guide provides a detailed overview of the safety information for potassium malonate, with a primary focus on its commonly used derivative, ethyl this compound, due to the availability of comprehensive safety data sheets for the latter. This document is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Chemical Identification and Physical Properties

This compound and its derivatives are organic compounds used in various chemical syntheses. For the purpose of this guide, we will focus on ethyl this compound.

Table 1: Physical and Chemical Properties of Ethyl this compound

| Property | Value | Source |

| Molecular Formula | C5H7KO4 | [1][2] |

| Molecular Weight | 170.2 g/mol | [1][3] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 193-203°C | [3] |

| Solubility | Soluble in water (100mg/1ml) | [3] |

| Hygroscopicity | Hygroscopic | [4][5] |

Hazard Identification and Classification

Ethyl this compound is classified as a hazardous substance. The following table summarizes its hazard statements and classifications according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification for Ethyl this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Statements:

A series of precautionary statements are associated with the handling of ethyl this compound to minimize risk. These include:

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[3][5]

-

Storage: P403+P233, P405[3]

-

Disposal: P501[3]

Toxicological Information

Routes of Exposure:

Symptoms of Exposure:

-

Skin contact: May cause inflammation, itching, scaling, reddening, or blistering.[3]

-

Eye contact: May result in redness, pain, or severe eye damage.[3]

-

Inhalation: May cause respiratory irritation.[3]

Experimental Protocols

The safety data sheets reviewed do not provide detailed experimental protocols for the toxicological and physical-chemical tests conducted. The hazard classifications are based on standardized GHS criteria, but the specific methodologies (e.g., in vivo or in vitro studies for irritation) are not described.

First-Aid Measures

In the event of exposure to ethyl this compound, the following first-aid measures should be taken immediately.

Table 3: First-Aid Procedures for Ethyl this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][7] |

| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Logical Flow of First-Aid Response

Caption: Workflow for first-aid response to chemical exposure.

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with ethyl this compound.

Handling:

-

Avoid breathing dust.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[3][7]

-

Wash hands thoroughly after handling.[3]

-

Minimize dust generation and accumulation.[3]

Storage:

Handling and Storage Workflow

Caption: Recommended workflow for handling and storage.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Table 4: Exposure Controls and Personal Protective Equipment

| Control Type | Recommendation |

| Engineering Controls | Use in a well-ventilated area. Facilities should be equipped with an eyewash fountain and safety shower.[3][5] |

| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles. A face shield may be appropriate in some situations.[3][7] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[1][7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7] |

SDS Information Hierarchy

References

- 1. fishersci.ie [fishersci.ie]

- 2. Potassium ethyl malonate | C5H7KO4 | CID 3446434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. Ethyl this compound CAS 6148-64-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Potassium Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected infrared (IR) spectroscopic data for potassium malonate. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide synthesizes data from its parent compound, malonic acid, and the well-established spectroscopic behavior of carboxylate salts. This approach allows for a robust, inferred understanding of the key vibrational modes of the this compound molecule.

Introduction to the Infrared Spectroscopy of Carboxylate Salts

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a carboxylic acid, such as malonic acid, is converted to its corresponding carboxylate salt, like this compound, significant and predictable changes occur in its IR spectrum.

The most notable changes include:

-

Disappearance of the O-H Stretch: The broad absorption band characteristic of the hydroxyl group (O-H) in the carboxylic acid, typically found in the 2500-3300 cm⁻¹ region, disappears upon deprotonation.

-

Replacement of the Carbonyl (C=O) Stretch: The sharp, intense peak of the carbonyl group (C=O) stretch in the acid, usually around 1700-1760 cm⁻¹, is replaced by two distinct new bands.

-

Appearance of Asymmetric and Symmetric Carboxylate Stretches: The deprotonated carboxylate group (COO⁻) exhibits two characteristic vibrations: an asymmetric stretching vibration (νas) at a lower wavenumber and a symmetric stretching vibration (νs) at an even lower wavenumber. These two absorptions are key identifiers for the formation of the carboxylate salt.[1][2]

Predicted Infrared Spectroscopy Data for this compound

The following table summarizes the expected quantitative IR absorption data for this compound. This data is inferred from the known spectrum of malonic acid and the characteristic absorption ranges for carboxylate anions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2950-2850 | Medium-Weak | C-H Stretch (Methylene) |

| ~1550-1620 | Strong | Asymmetric Carboxylate Stretch (νas COO⁻) |

| ~1350-1420 | Strong | Symmetric Carboxylate Stretch (νs COO⁻) |

| ~1400-1440 | Medium | CH₂ Scissoring |

| ~900-950 | Medium-Weak | C-C Stretch |

Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.

Comparison with Malonic Acid

To highlight the transformation from the dicarboxylic acid to the dipotassium (B57713) salt, the table below compares the key IR bands of malonic acid with the predicted bands for this compound.

| Vibrational Mode | Malonic Acid Wavenumber (cm⁻¹) | This compound Wavenumber (cm⁻¹) | Key Change |

| O-H Stretch | 2500-3300 (very broad) | Absent | Disappearance of the hydroxyl group absorption. |

| C=O Stretch | ~1710-1760 (strong, sharp) | Absent | Disappearance of the carbonyl double bond absorption. |

| Carboxylate Asymmetric Stretch | Absent | ~1550-1620 (strong) | Appearance of a new strong band. |

| Carboxylate Symmetric Stretch | Absent | ~1350-1420 (strong) | Appearance of a new strong band. |

Experimental Protocol for Acquiring IR Spectrum of this compound

The following protocol details a standard method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples and is mentioned in the spectral data for related malonate salts.[3][4]

4.1. Materials and Equipment

-

This compound (solid)

-

FTIR Grade Potassium Bromide (KBr), desiccated

-

Agate Mortar and Pestle

-

Pellet Press with Die Set

-

FTIR Spectrometer

-

Spatula

-

Infrared Lamp (optional, for drying)

4.2. Procedure

-

Sample and KBr Preparation:

-

Gently grind a small amount of FTIR grade KBr in an agate mortar to a fine powder. If any moisture is suspected, dry the KBr under an infrared lamp or in an oven at ~110°C for 2-4 hours and store in a desiccator.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of the finely ground, dry KBr. The sample-to-KBr ratio should be roughly 1:100.

-

-

Mixing:

-

Add the weighed this compound to the mortar containing the KBr.

-

Gently mix the two components with a spatula.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action helps to reduce particle size and disperse the sample evenly within the KBr matrix.

-

-

Pellet Formation:

-

Carefully transfer a portion of the powdered mixture into the collar of the pellet press die.

-

Distribute the powder evenly across the bottom die surface.

-

Place the upper die into the collar and place the assembly into the hydraulic press.

-

Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent disc.

-

-

Spectral Acquisition:

-

Carefully remove the die from the press and extract the KBr pellet.

-

Place the pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum with the empty sample compartment.

-

Acquire the sample spectrum by scanning the KBr pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Logical Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for obtaining and analyzing the IR spectrum of this compound.

References

- 1. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Malonic acid, disodium salt | C3H2Na2O4 | CID 8865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium ethyl malonate | C5H7KO4 | CID 3446434 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H-NMR Spectrum of Potassium Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H-Nuclear Magnetic Resonance (NMR) spectrum of potassium malonate. It details the expected spectral parameters, a thorough experimental protocol for acquiring the spectrum, and the logical workflow of the analytical process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for the characterization of small molecules.

Introduction to the ¹H-NMR Spectroscopy of Malonates

¹H-NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For the malonate dianion, the salt form of malonic acid, ¹H-NMR provides crucial information about the electronic environment of its protons. The dipotassium (B57713) salt of malonic acid, in particular, is of interest in various chemical and pharmaceutical contexts. Its ¹H-NMR spectrum is characterized by a single peak corresponding to the two equivalent methylene (B1212753) (-CH₂-) protons. The chemical shift of this peak is sensitive to the surrounding chemical environment, including the solvent and the ionic nature of the carboxylate groups.

Predicted ¹H-NMR Spectral Data for Dithis compound

For reference, the methylene protons of malonic acid appear at approximately 3.260 ppm in DMSO-d₆ and 3.446 ppm in acetone-d₆[1]. In the fully deprotonated state as the dipotassium salt in D₂O, the methylene protons are expected to show a single resonance, as they are chemically equivalent.

Table 1: Predicted ¹H-NMR Data for Dithis compound

| Protons | Multiplicity | Predicted Chemical Shift (δ) in D₂O (ppm) | Integration |

| -CH₂- | Singlet | ~3.1 - 3.3 | 2H |

Note: The predicted chemical shift is an estimation. The actual experimental value may vary depending on the sample concentration, pH of the D₂O, and the specific NMR instrument parameters.

Detailed Experimental Protocol

This section outlines a detailed methodology for the acquisition of a high-quality ¹H-NMR spectrum of this compound.

Sample Preparation

-

Analyte: Use high-purity dithis compound.

-

Solvent: Deuterium oxide (D₂O) is the solvent of choice for potassium salts to avoid a large residual solvent peak from ¹H₂O.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of D₂O.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (B1202638) (TMS) can be used. If using an internal standard, it should be added to the D₂O at a known, low concentration.

-

Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

NMR Instrument Parameters

The following are typical parameters for acquiring a ¹H-NMR spectrum on a 400 MHz or 500 MHz spectrometer.

Table 2: Recommended NMR Spectrometer Parameters

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 or 500 MHz |

| Nucleus | ¹H |

| Solvent | D₂O |

| Temperature | 298 K (25 °C) |

| Pulse Sequence | Standard single-pulse (zg) |

| Number of Scans | 16-64 (depending on concentration) |

| Relaxation Delay (d1) | 1-5 seconds |

| Acquisition Time | 2-4 seconds |

| Spectral Width | 10-12 ppm |

| Referencing | Calibrate to the internal standard or the residual HDO peak (approximately 4.79 ppm at 25 °C). |

Experimental Workflow and Data Analysis

The process of obtaining and interpreting the ¹H-NMR spectrum of this compound can be visualized as a systematic workflow. This workflow ensures reproducibility and accurate data analysis.

Caption: Experimental workflow for the ¹H-NMR analysis of this compound.

Interpretation of the Spectrum

The resulting ¹H-NMR spectrum of dithis compound is expected to be simple, showing a single, sharp singlet.

-

Chemical Shift: The position of the singlet on the x-axis (in ppm) provides information about the electronic environment of the methylene protons. As discussed, this is predicted to be around 3.1-3.3 ppm in D₂O.

-

Multiplicity: The signal appears as a singlet because the two methylene protons are chemically and magnetically equivalent, and there are no adjacent protons to cause spin-spin coupling.

-

Integration: The area under the peak, when normalized, will correspond to two protons.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H-NMR spectroscopy of this compound. While a definitive experimental spectrum is not widely published, this document offers a robust predicted data set, a detailed experimental protocol for its acquisition, and a clear workflow for the analysis. By following the methodologies outlined herein, researchers and drug development professionals can confidently acquire and interpret the ¹H-NMR spectrum of this compound, aiding in the structural elucidation and quality control of this important compound.

References

A Technical Guide to Research-Grade Potassium Malonate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of research-grade potassium malonate, its commercial suppliers, and its applications in key biochemical and organic synthesis protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound (dithis compound) is the potassium salt of malonic acid. In the realm of scientific research, it is a versatile reagent with two primary areas of application. In biochemistry, it is widely recognized as a classical competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain, making it an invaluable tool for studying cellular metabolism and the Krebs cycle. In organic synthesis, this compound and its derivatives, such as ethyl this compound and methyl this compound, serve as key intermediates in reactions like the malonic ester synthesis and the Knoevenagel condensation, which are fundamental for the formation of carbon-carbon bonds in the synthesis of a wide range of compounds, including pharmaceuticals and other bioactive molecules.

Commercial Suppliers of Research-Grade this compound and its Derivatives

The following table summarizes the quantitative data for research-grade this compound and its common derivatives available from various commercial suppliers. This information is crucial for selecting the appropriate grade and supplier for specific research needs.

| Product Name | Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay |

| This compound | Chemsrc | 13095-67-5 | C₃H₂K₂O₄ | 180.242 | 97.0%[1] |

| Ethyl this compound | Sigma-Aldrich | 6148-64-7 | C₅H₇KO₄ | 170.20 | 98%[2] |

| Ethyl this compound | Thermo Scientific Chemicals | 6148-64-7 | C₅H₇KO₄ | 170.205 | ≥97.5 to ≤102.5%[3][4] |

| Ethyl this compound | J&K Scientific | 6148-64-7 | C₅H₇KO₄ | 170.20 | 98%[5] |

| Ethyl this compound | Santa Cruz Biotechnology | 6148-64-7 | C₅H₇KO₄ | 170.20 | - |

| Ethyl this compound | ProcessPointChemicals | 6316-49-4 | C₇H₁₀O₄K | 176.21 | High-purity[6] |

| Ethyl this compound | Home Sunshine Pharma | 6148-64-7 | - | - | 99%[7] |

| Methyl this compound | Sigma-Aldrich | 38330-80-2 | C₄H₅KO₄ | 156.18 | ≥99.0% (NT) |

| Methyl this compound | CP Lab Safety | 38330-80-2 | C₄H₅KO₄ | 156.18 | min 98%[8] |

| Methyl this compound | Ottokemi | 38330-80-2 | C₄H₅KO₄ | 156.18 | 99%[9] |

| Methyl this compound | Amerigo Scientific | 38330-80-2 | CH₃OCOCH₂COOK | 156.18 | ≥99.0% (NT)[10] |

| Methyl this compound | MedKoo | 38330-80-2 | C₄H₅KO₄ | 156.18 | >98%[11] |

Key Applications and Experimental Protocols

Biochemical Application: Inhibition of Succinate Dehydrogenase

This compound acts as a competitive inhibitor of succinate dehydrogenase, the enzyme that catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle. This inhibition occurs because malonate is structurally similar to the enzyme's natural substrate, succinate, allowing it to bind to the active site without undergoing a reaction, thereby blocking succinate from binding.

The following diagram illustrates the point of inhibition by this compound in the Krebs cycle.

This protocol outlines a spectrophotometric method to measure the activity of succinate dehydrogenase and its inhibition by this compound. The assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

Isolated mitochondria or tissue homogenate

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Sodium succinate solution (0.2 M)

-

This compound solution (various concentrations for inhibition studies)

-

2,6-dichlorophenolindophenol (DCPIP) solution (1 mM)

-

Sodium azide (B81097) (1 mM, to inhibit cytochrome c oxidase)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, sodium azide, and DCPIP solution.

-

Add the mitochondrial preparation or tissue homogenate to the cuvette and incubate for 5 minutes at 30°C to allow for temperature equilibration.

-

To measure the baseline rate, initiate the reaction by adding the sodium succinate solution.

-

Immediately measure the decrease in absorbance at 600 nm for 5-10 minutes. The rate of DCPIP reduction is proportional to the succinate dehydrogenase activity.

-

For inhibition studies, pre-incubate the mitochondrial preparation with varying concentrations of this compound for 10 minutes before adding the sodium succinate.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Organic Synthesis Applications

This compound and its esters are fundamental reagents in organic synthesis for forming new carbon-carbon bonds.

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. The process involves the alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation.[12][13][14]

Key Steps:

-

Enolate Formation: A base, such as sodium ethoxide, is used to deprotonate the α-carbon of a malonic ester (e.g., diethyl malonate), forming a resonance-stabilized enolate.

-

Alkylation: The nucleophilic enolate reacts with an alkyl halide in an Sₙ2 reaction to form an alkylated malonic ester. This step can be repeated to introduce a second alkyl group.

-

Hydrolysis and Decarboxylation: The ester groups of the alkylated malonic ester are hydrolyzed to carboxylic acids using aqueous acid. Upon heating, the resulting β-dicarboxylic acid readily undergoes decarboxylation to yield the final substituted acetic acid.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like a malonic ester) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[15][16][17] This reaction is a powerful tool for forming α,β-unsaturated products.

General Protocol:

-

An aldehyde or ketone is mixed with an active methylene (B1212753) compound, such as diethyl malonate.

-

A catalytic amount of a weak base (e.g., piperidine, pyridine, or an amine) is added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or with gentle heating.

-

The reaction proceeds through a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product.

Safety and Handling

This compound and its derivatives are generally considered irritants. It is essential to handle these chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Research-grade this compound and its esters are indispensable reagents for scientists in both biochemical and synthetic organic chemistry. Their role as a specific inhibitor of succinate dehydrogenase provides a powerful tool for metabolic studies, while their utility in C-C bond-forming reactions is central to the synthesis of complex molecules. This guide provides a foundational understanding of these compounds, their commercial availability, and detailed protocols for their key applications, aiming to facilitate their effective use in research and development.

References

- 1. This compound | CAS#:13095-67-5 | Chemsrc [chemsrc.com]

- 2. 乙基丙二酸钾 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl this compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Ethyl this compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Ethyl this compound Supplier & Distributor of CAS# 6316-49-4 [processpointchem.com]

- 7. China Ethyl this compound 6148-64-7 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Methyl this compound, 99% 38330-80-2 India [ottokemi.com]

- 10. Methyl this compound (≥99.0% (NT)) - Amerigo Scientific [amerigoscientific.com]

- 11. medkoo.com [medkoo.com]

- 12. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 13. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. researchgate.net [researchgate.net]

- 16. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 17. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols: The Use of Potassium Malonate in Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, leading to the production of α,β-unsaturated carbonyl compounds and their derivatives.[1][2][3][4] These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, cosmetics, and other fine chemicals.[4][5] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base.[6][7]

Malonic acid and its esters are frequently used as the active methylene component due to the acidity of their α-protons, which allows for easy deprotonation to form a resonance-stabilized enolate anion.[1][8] This enolate serves as a potent nucleophile.[8] Potassium malonate, the potassium salt of malonic acid, or its corresponding enolates generated in situ from malonic esters and a potassium base (e.g., potassium hydroxide (B78521), potassium carbonate), are highly effective reagents in this transformation.[8][9] The choice of the base or the specific malonate salt can significantly influence the reaction's efficiency and selectivity.[1] This document provides detailed application notes, quantitative data, and experimental protocols for employing this compound and related potassium salts in Knoevenagel condensation reactions.

Reaction Mechanism

The mechanism of the Knoevenagel condensation proceeds through three primary steps:

-

Deprotonation: A base abstracts an acidic proton from the active methylene compound (e.g., a malonate ester) to form a nucleophilic enolate ion.[3][5] The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone reactant.[6][7]

-

Nucleophilic Addition: The resonance-stabilized enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[3][10]

-

Dehydration: Following proton transfer, a molecule of water is eliminated from the intermediate, resulting in the final α,β-unsaturated product.[5][7]

Application Notes

Potassium Salts as Effective Base Catalysts: The use of potassium bases, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to generate the malonate enolate in situ offers several advantages. Potassium-loaded catalysts, for instance, can exhibit improved basicity, leading to higher catalytic activity and shorter reaction times.[9]

Heterogeneous Catalysis with Supported Potassium Salts: To simplify catalyst separation and improve recyclability, potassium salts can be impregnated onto solid supports. A study utilizing potassium hydroxide loaded on a MgAl hydrotalcite (KOH/HT) demonstrated an efficient solid base catalyst for the Knoevenagel condensation at room temperature.[9] This approach is particularly valuable in pharmaceutical manufacturing where process simplification and sustainability are critical. The catalyst was shown to be active for multiple cycles without significant loss of activity.[9]

The Doebner Modification: A significant variant is the Doebner modification, which employs malonic acid (instead of an ester) in the presence of pyridine (B92270) and a catalytic amount of an amine like piperidine.[2][6] This reaction is typically followed by a concerted decarboxylation, yielding α,β-unsaturated carboxylic acids, which are important precursors for various pharmaceuticals and polymers.[2][5]

Data Presentation: Efficacy in Knoevenagel Condensation

The following table summarizes quantitative data from a study on the Knoevenagel condensation using a 10% potassium hydroxide-loaded MgAl hydrotalcite (10% KOH/HT) as a heterogeneous catalyst in DMF at room temperature.[9] This data highlights the efficiency of the potassium-based catalyst with various aldehydes and active methylene compounds.

| Entry | Aldehyde | Active Methylene Compound | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | Benzaldehyde (B42025) | Malononitrile (B47326) | 0.25 | 99 | 100 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | 0.25 | 99 | 100 |

| 3 | 4-Nitrobenzaldehyde | Malononitrile | 0.25 | 99 | 100 |

| 4 | 4-Methylbenzaldehyde | Malononitrile | 0.5 | 99 | 100 |

| 5 | 2-Furaldehyde | Malononitrile | 0.25 | 99 | 100 |

| 6 | 1-Naphthaldehyde | Malononitrile | 1.0 | 99 | 100 |

| 7 | Benzaldehyde | Diethyl malonate | 4.0 | 90 | 100 |

| 8 | 4-Chlorobenzaldehyde | Diethyl malonate | 5.0 | 85 | 100 |

| 9 | 4-Nitrobenzaldehyde | Diethyl malonate | 4.0 | 90 | 100 |

| 10 | 4-Methylbenzaldehyde | Diethyl malonate | 6.0 | 80 | 100 |

| 11 | 1-Naphthaldehyde | Diethyl malonate | 8.0 | 70 | 100 |

Data sourced from a comparative study on potassium salt-loaded MgAl hydrotalcites.[9]

As shown, reactions with malononitrile are significantly faster than those with diethyl malonate, which is attributed to the higher acidity of malononitrile's methylene protons.[9] Aldehydes bearing electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) tend to react faster.[9]

Experimental Protocols

Below are representative protocols for performing a Knoevenagel condensation using a potassium-based system.

Protocol 1: Heterogeneous Catalysis with KOH-Loaded Hydrotalcite

This protocol is adapted from the procedure for the Knoevenagel condensation of benzaldehyde and diethyl malonate using a 10% KOH/HT solid catalyst.[9]

Materials:

-

Benzaldehyde

-

Diethyl malonate

-

10% KOH-loaded MgAl hydrotalcite (catalyst)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 10% KOH/HT catalyst (a specific catalytic amount should be determined based on the original literature, typically 5-10 mol%).

-

Add DMF (solvent) to the flask.

-

Add benzaldehyde (1 equivalent) to the suspension.

-

Add diethyl malonate (1.2 equivalents) to the reaction mixture.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (as indicated by TLC, approx. 4 hours for 90% conversion), filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.[9]

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-